molecular formula C21H20N6O3 B2924143 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 384800-55-9

3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2924143
CAS No.: 384800-55-9
M. Wt: 404.43
InChI Key: VXEIFRXBSCWVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a novel chemical entity with potential applications in various scientific fields. Its complex structure, which includes a pyrazolopyrimidine core, indicates a potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3,4-dimethoxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13-4-7-15(8-5-13)27-20-16(11-24-27)19(22-12-23-20)25-26-21(28)14-6-9-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIFRXBSCWVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves a multi-step process starting from readily available precursors. One common method is to first synthesize the pyrazolopyrimidine core through cyclization reactions involving appropriate hydrazines and diketones. The benzohydrazide moiety is then introduced via condensation reactions with benzoic acid derivatives. Industrial Production Methods: On an industrial scale, the synthesis would likely be optimized to maximize yield and purity. This could involve high-throughput screening of reaction conditions, the use of catalytic agents to enhance reaction rates, and continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.

  • Reduction: Reduction reactions may convert nitro groups (if present) to amines.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

  • Hydrolysis: The benzohydrazide moiety is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and hydrazines.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Electrophilic reagents like halogens or sulfonyl chlorides.

  • Acidic or basic aqueous solutions for hydrolysis.

Major Products Formed:

  • Oxidation products include oxo-derivatives.

  • Reduction products include primary or secondary amines.

  • Substitution products vary depending on the electrophile used.

  • Hydrolysis yields carboxylic acids and hydrazines.

Scientific Research Applications

Chemistry: The compound's diverse reactivity makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms and develop new synthetic pathways. Biology: Its potential biological activity, due to the pyrazolopyrimidine core, suggests applications in drug discovery and development. It could be a lead compound in the search for new therapeutic agents. Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities, warranting further investigation. Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, or catalysts.

Mechanism of Action

The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core can mimic the structure of natural substrates or inhibitors, enabling it to modulate biological pathways. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target protein.

Comparison with Similar Compounds

Similar Compounds: Other compounds with a pyrazolopyrimidine core, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines. Uniqueness: The unique combination of the pyrazolopyrimidine core with the 3,4-dimethoxy and benzohydrazide moieties in 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide imparts distinct chemical and biological properties. This makes it a novel candidate for various research and industrial applications.

Biological Activity

The compound 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic derivative that belongs to the class of pyrazolo-pyrimidine compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C21H20N6O3
  • Molecular Weight : 404.43 g/mol
  • Exact Mass : 404.159689 g/mol
  • InChIKey : VXEIFRXBSCWVCY-UHFFFAOYSA-N

The biological activity of pyrazolo-pyrimidine derivatives often involves modulation of various signaling pathways. The presence of the pyrazole and pyrimidine moieties in the structure allows for interaction with biological targets, such as enzymes and receptors involved in cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that pyrazolo-pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide have been evaluated for their effects on various cancer cell lines.

  • Case Study : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a dose-dependent inhibition of cell growth, suggesting potential use in cancer therapy .

Anti-inflammatory Activity

Pyrazolo compounds are known for their anti-inflammatory effects, often mediated by the inhibition of pro-inflammatory cytokines.

  • Research Findings : In vitro studies have demonstrated that certain pyrazolo derivatives inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide may also possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives has been explored against various pathogens.

  • Findings : Some studies indicate moderate to strong antifungal activity against phytopathogenic fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth in breast cancer lines
Anti-inflammatoryReduced NO and TNF-α production
AntimicrobialModerate antifungal activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?

  • Methodology :

  • Step 1 : Synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core via condensation of 4-methylphenylhydrazine with ethyl ethoxymethyl cyanoacetate in isopropyl alcohol and triethylamine, followed by heating in formamide for cyclization (yield: 65–75%) .
  • Step 2 : Functionalization via nucleophilic substitution. React the core with α-chloroacetamides or substituted benzoyl chlorides in dimethylformamide (DMF) at 70°C for 2 hours using NaHCO₃ as a base .
  • Purification : Crystallize the product from isopropyl alcohol to obtain white or light-yellow solids (melting points: 180–220°C) .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
  • ¹H NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.1 ppm), and hydrazide NH (δ 10.2 ppm) .
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to confirm purity >95% .

Q. What safety protocols are critical during synthesis?

  • Handling : Use fume hoods for reactions involving α-chloroacetamides (lachrymatory) .
  • Waste Management : Segregate halogenated byproducts (e.g., from chlorobenzyl intermediates) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for N-substituted derivatives?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary temperature (60–80°C), solvent polarity (DMF vs. acetonitrile), and base (NaHCO₃ vs. K₂CO₃) to identify optimal conditions. For example, DMF with NaHCO₃ at 70°C increases yields by 15% compared to acetonitrile .
  • Statistical Modeling : Apply response surface methodology (RSM) to predict yield maxima .

Q. How to resolve contradictions in spectral data for regioisomeric products?

  • Case Study : When alkylation of the pyrazolo[3,4-d]pyrimidine core produces N- vs. O-substituted isomers:

  • LC-MS : Differentiate isomers via retention times and mass fragmentation patterns (e.g., m/z 350 for N-substituted vs. m/z 352 for O-substituted) .
  • 2D NMR : Use NOESY to confirm spatial proximity of substituents to the pyrimidine ring .

Q. What strategies are effective in evaluating in vitro pharmacological activity?

  • Assay Design :

  • Kinase Inhibition : Screen against tyrosine kinase targets (e.g., EGFR) using fluorescence polarization assays (IC₅₀ values reported in µM range) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) .
    • Data Interpretation : Compare results to positive controls (e.g., imatinib for kinase assays) and validate with triplicate runs .

Key Notes

  • Avoid commercial sources like BenchChem for synthesis protocols due to unreliable data .
  • Prioritize peer-reviewed methodologies from journals specializing in heterocyclic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.